

Physical properties of N,N-Dimethyl-N'-phenylsulfamide (melting point, solubility)

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Compound of Interest

Compound Name: *N,N-Dimethyl-N'-phenylsulfamide*

Cat. No.: *B1203230*

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Technical Guide: Physicochemical Properties of N,N-Dimethyl-N'-phenylsulfamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of **N,N-Dimethyl-N'-phenylsulfamide**, a compound of interest in environmental science and toxicology as a primary metabolite of the fungicide dichlofluanid. This document outlines its melting point and discusses its solubility, providing standardized methodologies for their experimental determination.

Core Physical Properties

The physical characteristics of a compound are critical for understanding its environmental fate, transport, and biological interactions. The following table summarizes the available quantitative data for **N,N-Dimethyl-N'-phenylsulfamide**.

Physical Property	Value
Melting Point	83-84 °C
Solubility	Specific quantitative data is not readily available in published literature. General experimental protocols for determination are provided below.

Experimental Protocols

Accurate determination of physical properties is fundamental to chemical research. The following sections detail standardized experimental protocols for measuring the melting point and solubility of solid organic compounds like **N,N-Dimethyl-N'-phenylsulfamide**.

Melting Point Determination: Capillary Method

The capillary method is a widely used and reliable technique for determining the melting point of a crystalline solid.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)
- Mortar and pestle
- Spatula
- Thermometer (calibrated)

Procedure:

- **Sample Preparation:** Ensure the **N,N-Dimethyl-N'-phenylsulfamide** sample is pure and completely dry. If necessary, grind the crystalline solid into a fine powder using a mortar and pestle.
- **Loading the Capillary Tube:** Tap the open end of a capillary tube into the powdered sample to collect a small amount of the compound. To pack the sample into the sealed end of the tube, tap the bottom of the tube on a hard surface or drop it through a long glass tube. The packed sample should be approximately 2-3 mm in height.
- **Apparatus Setup:** Place the loaded capillary tube into the heating block of the melting point apparatus.
- **Heating and Observation:**

- If the approximate melting point is unknown, a rapid initial heating can be performed to get a rough estimate.
- For an accurate measurement, heat the sample rapidly to about 15-20 °C below the expected melting point.
- Then, decrease the rate of heating to 1-2 °C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.
- Recording the Melting Range: The melting range is recorded from the temperature at which the first drop of liquid is observed to the temperature at which the entire sample has completely liquefied. A sharp melting range (typically 0.5-2 °C) is indicative of a pure compound.

Solubility Determination: Saturation Method

This method determines the solubility of a compound in a specific solvent at a given temperature by creating a saturated solution.

Apparatus:

- Analytical balance
- Vials or flasks with secure caps
- Constant temperature bath (e.g., shaker bath or magnetic stirrer with a hot plate)
- Volumetric flasks and pipettes
- Filtration apparatus (e.g., syringe filters)
- Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

- Preparation of Supersaturated Solution: Add an excess amount of **N,N-Dimethyl-N'-phenylsulfamide** to a known volume of the desired solvent (e.g., water, ethanol, acetone) in

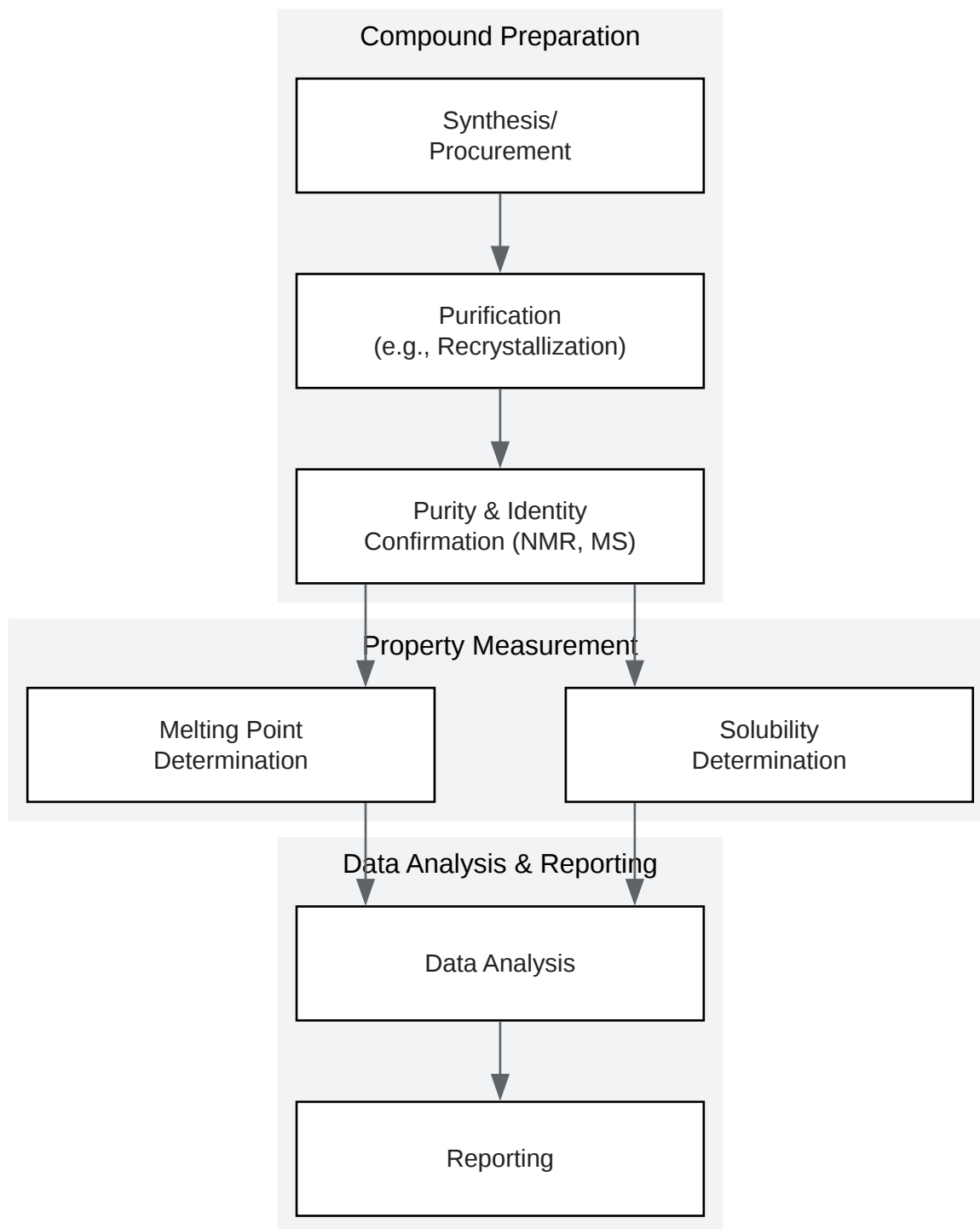
a sealed vial or flask. The amount of solid should be sufficient to ensure that undissolved solid remains after equilibrium is reached.

- **Equilibration:** Place the vial in a constant temperature bath and agitate it (e.g., by shaking or stirring) for a prolonged period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.
- **Separation of Saturated Solution:** Once equilibrium is achieved, allow the solution to stand undisturbed at the same constant temperature to let the excess solid settle. Carefully extract a known volume of the clear supernatant (the saturated solution) using a pipette, ensuring no solid particles are transferred. Filtration using a syringe filter compatible with the solvent may be necessary to remove any suspended microcrystals.
- **Quantification:**
 - Dilute the obtained saturated solution with a known volume of the solvent to a concentration that falls within the linear range of a pre-established calibration curve.
 - Analyze the concentration of **N,N-Dimethyl-N'-phenylsulfamide** in the diluted solution using a suitable analytical technique.
- **Calculation:** Calculate the original concentration of the saturated solution, which represents the solubility of the compound in that solvent at the specified temperature. The results are typically expressed in units of g/L, mg/mL, or mol/L.

Workflow and Logical Relationships

The determination of the physical properties of a chemical compound follows a logical workflow to ensure accuracy and reproducibility. The following diagram illustrates the key steps in this process.

Workflow for Physical Property Determination

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Caption: Workflow for the determination of physical properties of a chemical compound.

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